molecular formula C27H25N5O2S B2593798 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide CAS No. 946377-47-5

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2593798
CAS No.: 946377-47-5
M. Wt: 483.59
InChI Key: UKJVFEINKAWGEO-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining indole, 1,2,4-triazole, and phenethylacetamide moieties. The thioacetamide linker and phenethyl group may influence pharmacokinetic properties, such as membrane permeability .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2S/c1-34-21-11-7-10-20(16-21)32-26(23-17-29-24-13-6-5-12-22(23)24)30-31-27(32)35-18-25(33)28-15-14-19-8-3-2-4-9-19/h2-13,16-17,29H,14-15,18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJVFEINKAWGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NCCC3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The indole and triazole derivatives are then linked through a thioether bond, typically using thiol reagents and coupling agents.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole or triazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Alkylated or acylated indole/triazole derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties . Compounds similar to 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that these compounds can possess minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Anticancer Potential

Triazole derivatives have also been explored for their anticancer properties . The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. For instance, mercapto-substituted triazoles have been noted for their chemopreventive effects in cancer models . In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, highlighting their potential as anticancer agents.

Neuroprotective Effects

Emerging research suggests that some triazole derivatives may exhibit neuroprotective effects . These compounds can modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases . The indole component is particularly noteworthy as indoles are often associated with neuroprotective activities.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indole Derivative : Utilizing electrophilic substitution reactions.
  • Synthesis of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
  • Formation of the Thioether Linkage : By reacting a thiol with an appropriate electrophile.
  • Coupling with Phenethylacetamide : Using standard peptide synthesis techniques .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of triazole derivatives against MRSA and other pathogens. The results indicated that compounds similar to this compound exhibited MIC values ranging from 0.25μg/mL0.25\,\mu g/mL to 2μg/mL2\,\mu g/mL, showing superior efficacy compared to traditional antibiotics .

Case Study 2: Anticancer Activity

In a separate investigation, the anticancer properties of indole-based triazoles were assessed against human glioblastoma cells. The study reported significant cytotoxicity with IC50 values in the range of 1030μM10–30\,\mu M, indicating a strong potential for therapeutic application in oncology .

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide involves its interaction with various molecular targets and pathways. The indole and triazole moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazole-Indole Conjugates

Key analogs from the evidence include:

Compound Name Substituents (Position 4 of Triazole) Yield (%) Melting Point (°C) Key Structural Features Reference
Target Compound 3-Methoxyphenyl N/A N/A Phenethylacetamide, thioether linker -
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole 4-Chlorophenyl 69 289.9 Chlorine substituent (electron-withdrawing)
3-(2-((5-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethyl)-1H-indole 4-Methoxyphenyl 83 304.7 Para-methoxy group (enhanced solubility)
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole 2-Fluorophenyl 85 295.8 Ortho-fluorine (steric and electronic effects)
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 3-Fluorobenzyl 86 146–148 Pyridine ring (altered π-π interactions)
2-((4-Methyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate derivative (5f) 3-Methoxyphenyl 65.9 N/A Bicyclic terpene moiety (lipophilicity enhancer)
Key Observations:
  • The 3-methoxyphenyl group in the target compound and analog 5f offers moderate electron donation, balancing solubility and stability.
  • Melting Points :
    • Para-substituted analogs (e.g., 4-methoxyphenyl, 304.7°C ) exhibit higher melting points than ortho- or meta-substituted derivatives, likely due to improved crystallinity.
  • Synthetic Efficiency :
    • Yields for triazole-indole conjugates range from 65.9% to 89% , influenced by steric hindrance and reaction conditions.

Functional Group Variations in Thioacetamide-Linked Compounds

Phenethylacetamide vs. Other Amides
  • N-Phenethylacetamide (Target Compound):
    • The phenethyl group may enhance blood-brain barrier penetration compared to simpler amides (e.g., N-phenylacetamide in ).
  • N-(2-Nitrophenyl)acetamide (6b in ):
    • Nitro groups introduce polarity, reducing lipid solubility but improving interactions with nitroreductase enzymes in cancer cells.
Thioether Linker vs. Esters
  • Thioacetamide Linker :
    • The thioether in the target compound offers metabolic resistance compared to ester-linked analogs (e.g., ethyl acetate derivatives in ), which are prone to hydrolysis.
  • Methyl/Ethyl Esters (8a–c in ):
    • Esters in compounds like 8a (mp 290°C) provide temporary solubility but require in vivo activation via esterases .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a complex organic molecule that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure incorporates various functional groups, including indole and triazole moieties, which are known for their diverse pharmacological properties.

The molecular formula of the compound is C29H28N6O2SC_{29}H_{28}N_6O_2S, with a molecular weight of 524.64 g/mol . It has a CAS Number: 852145-43-8 . The compound's structure is characterized by the presence of a triazole ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC29H28N6O2S
Molecular Weight524.64 g/mol
CAS Number852145-43-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indole and triazole moieties play crucial roles in binding to these targets, while the piperazine ring enhances solubility and bioavailability. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects against various diseases.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:

  • In studies involving various cancer cell lines (e.g., HEPG2, MCF7), triazole derivatives showed IC50 values indicating potent inhibitory effects on cell proliferation. For instance, one derivative demonstrated an IC50 value of 1.18 ± 0.14 µM , which was lower than that of standard controls like staurosporine .
Cell LineIC50 (µM)Reference
HEPG21.18 ± 0.14
MCF70.67
SW11160.80

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies suggest that the triazole ring can participate in hydrogen bonding interactions that stabilize the complexes formed with target proteins involved in cell signaling pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A study synthesized various indole derivatives linked with triazoles and tested their anticancer properties against multiple cell lines. One compound exhibited significant activity against breast cancer cells with a GP (growth percent) of 98.74% at a concentration of 10510^{-5} M .
  • Enzyme Inhibition : Another investigation focused on the inhibitory effects of similar compounds on human alkaline phosphatase (ALP), revealing promising IC50 values that suggest potential therapeutic applications in cancer treatment .

Q & A

Q. What established synthetic routes are available for this compound, and how are intermediates purified?

A common method involves refluxing thiosemicarbazide intermediates with phenylisothiocyanate in ethanol, followed by cyclization under basic conditions. Purification often employs recrystallization (ethanol or ethyl acetate) and chromatographic techniques (TLC or HPLC) to confirm purity. Structural intermediates, such as thioacetohydrazides, are synthesized using pyridine and zeolite catalysts .

Q. How is the compound’s structure confirmed post-synthesis?

Structural validation typically combines elemental analysis (C, H, N, S content), IR spectroscopy (to identify thiol (-SH) or carbonyl (C=O) groups), and 1H/13C NMR (to confirm substituent positions and aromatic protons). Advanced confirmation uses LC-MS for molecular ion peaks and X-ray crystallography for solid-state conformation .

Q. What preliminary biological screening methods are recommended?

Initial screening includes in vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) and cancer cell lines (e.g., MCF-7, HeLa). Cytotoxicity is assessed via MTT or resazurin assays. Dose-response curves (IC50 values) are generated to prioritize analogs for further study .

Advanced Research Questions

Q. How can computational tools predict pharmacological activity and guide structural optimization?

The PASS (Prediction of Activity Spectra for Substances) program predicts biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors. Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to receptors like EGFR or DHFR. For example, methoxyphenyl and indole moieties may enhance interactions with hydrophobic pockets in enzyme active sites .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Salt formation : Reacting the free thiol with NaOH or HCl to improve aqueous solubility .
  • Ester prodrugs : Synthesizing methyl or ethyl esters of the acetamide group, which hydrolyze in vivo to release the active compound .
  • PEGylation : Attaching polyethylene glycol chains to the triazole ring to enhance pharmacokinetics .

Q. How can contradictory data on toxicity vs. pharmacological activity be resolved?

Contradictions often arise from assay conditions (e.g., serum interference) or structural tautomerism (thiol-thione equilibrium). Mitigation strategies:

  • Tautomer stability studies : Use NMR in DMSO-d6 or CDCl3 to identify dominant forms .
  • SAR analysis : Compare analogs (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to isolate toxicity drivers .
  • In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .

Q. What experimental designs address low yield in triazole cyclization steps?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield .
  • Catalyst optimization : Test zeolites, pyridine, or DBU to enhance cyclization efficiency .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) often outperform ethanol in heterocycle formation .

Methodological Considerations

  • Safety protocols : Use fume hoods for reactions involving thiols or isothiocyanates. Refer to GHS codes (e.g., P210 for flammability) for handling .
  • Data reproducibility : Report detailed reaction conditions (catalyst loading, temperature gradients) and characterize all intermediates .

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